molecular formula C23H17ClN4O2S B13550803 N-(1,3-benzothiazol-6-yl)-N-{[(4-chlorophenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide

N-(1,3-benzothiazol-6-yl)-N-{[(4-chlorophenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide

Cat. No.: B13550803
M. Wt: 448.9 g/mol
InChI Key: FSIPGUJLHBDZLM-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-N-{(4-chlorophenyl)carbamoylmethyl}prop-2-enamide is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-N-{(4-chlorophenyl)carbamoylmethyl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the chlorophenyl group and the pyridine moiety. The final step involves the formation of the prop-2-enamide linkage under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-N-{(4-chlorophenyl)carbamoylmethyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-N-{(4-chlorophenyl)carbamoylmethyl}prop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-N-{(4-chlorophenyl)carbamoylmethyl}prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-N-{(4-chlorophenyl)carbamoylmethyl}prop-2-enamide
  • N-(1,3-benzothiazol-4-yl)-N-{(4-chlorophenyl)carbamoylmethyl}prop-2-enamide

Uniqueness

N-(1,3-benzothiazol-6-yl)-N-{(4-chlorophenyl)carbamoylmethyl}prop-2-enamide is unique due to the specific positioning of the benzothiazole ring and the prop-2-enamide linkage. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H17ClN4O2S

Molecular Weight

448.9 g/mol

IUPAC Name

N-(1,3-benzothiazol-6-yl)-N-[2-(4-chloroanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide

InChI

InChI=1S/C23H17ClN4O2S/c1-2-21(29)28(18-9-10-19-20(12-18)31-14-26-19)22(15-4-3-11-25-13-15)23(30)27-17-7-5-16(24)6-8-17/h2-14,22H,1H2,(H,27,30)

InChI Key

FSIPGUJLHBDZLM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N(C1=CC2=C(C=C1)N=CS2)C(C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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